Lipophilicity Advantage: +0.42 LogP Units Over Unsubstituted Indolin-5-ylboronic Acid
The N-ethyl substituent increases computed octanol–water partition coefficient (LogP) by approximately 0.42 units relative to the unsubstituted indolin-5-ylboronic acid. The target compound exhibits a computed LogP of −0.2512 , compared with −0.6656 for indolin-5-ylboronic acid (CAS 935853-24-0) . This corresponds to an approximately 2.6-fold increase in organic-phase partitioning (ΔLogP 0.42 ≈ 10^0.42). The higher lipophilicity is expected to improve solubility in moderately polar organic solvents (e.g., THF, DMSO, dichloromethane) and to enhance passive membrane permeability in cellular assays where the boronic acid is incorporated into larger bioactive scaffolds.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.2512 |
| Comparator Or Baseline | Indolin-5-ylboronic acid (CAS 935853-24-0): LogP = −0.6656 |
| Quantified Difference | ΔLogP = +0.42 units (~2.6× higher organic-phase partitioning) |
| Conditions | Computed LogP values from vendor-provided computational chemistry data (Leyan platform); both values derived from the same computational methodology enabling cross-comparison |
Why This Matters
For procurement decisions in medicinal chemistry and parallel synthesis, higher LogP translates to improved organic solvent handling and potential pharmacokinetic advantages when the boronic acid is incorporated into drug-like molecules.
